molecular formula C5H6N2O B2635792 5-Amino-2-hydroxypyridine CAS No. 33630-94-3; 59315-46-7; 954213-74-2

5-Amino-2-hydroxypyridine

Cat. No.: B2635792
CAS No.: 33630-94-3; 59315-46-7; 954213-74-2
M. Wt: 110.116
InChI Key: GDOIKKMNCIMDAO-UHFFFAOYSA-N
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Description

5-Amino-2-hydroxypyridine (CAS: 33630-94-3 or 59315-46-7 depending on salt form) is a heterocyclic aromatic compound with the molecular formula C₅H₆N₂O and a molecular weight of 110.11 g/mol . It exists as a tautomeric equilibrium between the keto (hydroxypyridine) and enol (pyridone) forms, a characteristic that influences its reactivity and solubility . Synonyms include 5-Aminopyridin-2(1H)-one and 2-Hydroxy-5-aminopyridine .

This compound is widely utilized in pharmaceutical synthesis, particularly as a precursor in palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of kinase inhibitors . Its hydrochloride salt (CAS: 117865-72-2, molecular weight: 146.57 g/mol) is also commercially available, enhancing its stability for storage and handling .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-4-1-2-5(8)7-3-4/h1-3H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOIKKMNCIMDAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33630-94-3
Record name 5-Amino-2-hydroxypyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Comparison with Similar Compounds

Table 1: Key Structural Analogues of this compound

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
This compound C₅H₆N₂O 110.11 33630-94-3 -NH₂ (C5), -OH (C2)
5-Amino-2-chloropyridine C₅H₅ClN₂ 128.56 5350-93-6 -NH₂ (C5), -Cl (C2)
2-Amino-5-methylpyridine C₆H₈N₂ 108.14 504-29-0 -NH₂ (C2), -CH₃ (C5)
3-Amino-2-hydroxypyridine C₅H₆N₂O 110.11 33630-99-8 -NH₂ (C3), -OH (C2)
2-Amino-4-hydroxypyridine C₅H₆N₂O 110.11 33631-05-9 -NH₂ (C2), -OH (C4)

Key Observations :

Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The hydroxyl (-OH) group in this compound is electron-withdrawing, reducing the basicity of the pyridine nitrogen compared to 2-amino-5-methylpyridine, where the methyl (-CH₃) group is electron-donating . Reactivity: Chlorine in 5-amino-2-chloropyridine facilitates nucleophilic aromatic substitution reactions, whereas the hydroxyl group in this compound promotes hydrogen bonding and tautomerization .

Isomerism: Positional isomerism significantly alters properties. For example, 3-amino-2-hydroxypyridine (CAS: 33630-99-8) exhibits distinct hydrogen-bonding patterns compared to the 5-amino-2-hydroxy isomer, affecting solubility and crystal packing .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound 5-Amino-2-chloropyridine 2-Amino-5-methylpyridine
Melting Point (°C) Not reported 268–287 (analogues) ~150 (estimated)
Solubility Moderate in polar solvents Low in water High in organic solvents
pKa (Amino Group) ~4.5 (estimated) ~3.8 ~6.2
  • Solubility : The hydroxyl group enhances aqueous solubility compared to the chloro or methyl derivatives, which are more lipophilic .
  • Stability: The hydrochloride salt of this compound (CAS: 117865-72-2) offers improved shelf-life compared to the free base .

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